Cas no 28918-08-3 (1,3-Butanedione,1-phenyl-2-(phenylmethyl)-)
28918-08-3 structure
Product Name:1,3-Butanedione,1-phenyl-2-(phenylmethyl)-
CAS No:28918-08-3
MF:C17H16O2
MW:252.307744979858
CID:261672
PubChem ID:226781
Update Time:2025-04-19
1,3-Butanedione,1-phenyl-2-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Butanedione,1-phenyl-2-(phenylmethyl)-
- 2-benzyl-1-phenylbutane-1,3-dione
- 1-phenyl-2-(phenylmethyl)-1,3-butanedione
- 1-phenyl-2-phenylmethyl-1,3-butanedione
- 2-Benzyl-1-phenyl-butan-1,3-dion
- 2-benzyl-1-phenyl-butane-1,3-dione
- AC1L5F0I
- AC1Q5ERL
- AG-J-83991
- AR-1D9130
- CTK4G2394
- NSC17546
- SureCN9242408
- SCHEMBL9242408
- benzylbenzoylacetone
- DTXSID70280599
- 28918-08-3
- NSC-17546
-
- Inchi: 1S/C17H16O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
- InChI Key: WGQHQOTVVBJZRY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C(C(C)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 252.11508
- Monoisotopic Mass: 252.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.103
- Boiling Point: 402.2°Cat760mmHg
- Flash Point: 150.6°C
- Refractive Index: 1.566
- PSA: 34.14
- LogP: 3.31720
1,3-Butanedione,1-phenyl-2-(phenylmethyl)- Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
28918-08-3 (1,3-Butanedione,1-phenyl-2-(phenylmethyl)-) Related Products
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